molecular formula C28H27N3O5S2 B12021989 Methyl 4-[({[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Methyl 4-[({[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12021989
M. Wt: 549.7 g/mol
InChI Key: WLBGEXOKXDEHAP-UHFFFAOYSA-N
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Description

Methyl 4-[({[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a synthetic small molecule belonging to the benzothieno[2,3-d]pyrimidine class, designed as a potent kinase inhibitor for biochemical and cell-based research. Its core structure is recognized for targeting key signaling pathways involved in cell proliferation and survival. The compound is of significant interest in oncology research, particularly in the investigation of dysregulated kinase activity in various cancers. Researchers utilize this chemical probe to study the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway, a critical signaling cascade frequently altered in tumors. The specific substitution pattern on the benzothienopyrimidine scaffold, including the 4-ethoxyphenyl and the methyl 4-aminobenzoate groups linked via a thioacetamide bridge, is engineered to optimize binding affinity and selectivity towards specific kinase targets. Its mechanism of action involves competitively binding to the ATP-binding site of target kinases, thereby inhibiting their catalytic activity and downstream signaling events. This inhibition can lead to the induction of cell cycle arrest and apoptosis in susceptible cancer cell lines, making it a valuable tool for validating novel therapeutic targets and exploring combination therapies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C28H27N3O5S2

Molecular Weight

549.7 g/mol

IUPAC Name

methyl 4-[[2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C28H27N3O5S2/c1-3-36-20-14-12-19(13-15-20)31-26(33)24-21-6-4-5-7-22(21)38-25(24)30-28(31)37-16-23(32)29-18-10-8-17(9-11-18)27(34)35-2/h8-15H,3-7,16H2,1-2H3,(H,29,32)

InChI Key

WLBGEXOKXDEHAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC)SC5=C3CCCC5

Origin of Product

United States

Preparation Methods

Synthesis of the Benzothieno[2,3-d]pyrimidin-4-one Core

The benzothieno[2,3-d]pyrimidin-4-one scaffold is synthesized via a tandem cyclization-condensation reaction. A representative approach involves reacting 2-aminobenzothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions to form the pyrimidine ring . For the target compound, the 3-position is functionalized with a 4-ethoxyphenyl group early in the synthesis to ensure regioselectivity.

In one protocol, 5,6,7,8-tetrahydrobenzothiophene-2-carboxylic acid is treated with 4-ethoxyphenyl isocyanate in the presence of phosphoryl chloride, yielding the corresponding 3-(4-ethoxyphenyl)-substituted intermediate . Cyclization is achieved using ammonium acetate in acetic acid at reflux, forming the hexahydrobenzothieno[2,3-d]pyrimidin-4-one core with >75% yield . Alternative methods employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while maintaining comparable yields .

Amide Coupling with Methyl 4-Aminobenzoate

The final step involves coupling the sulfanyl acetyl intermediate with methyl 4-aminobenzoate. Carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid for amide bond formation .

Optimized conditions :

  • Reagent : HOBt/EDC in a 1:1 molar ratio

  • Solvent : Dichloromethane (DCM) at 0°C

  • Reaction time : 6–8 hours

  • Yield : 82–88% after recrystallization from ethanol

Notably, the methyl ester group in the benzoate moiety remains stable under these conditions due to the absence of strong acids or bases .

Comparative Analysis of Synthetic Routes

The table below evaluates three documented approaches to synthesizing the target compound:

MethodCore Synthesis YieldThioether YieldAmide Coupling YieldTotal YieldKey Advantage
Classical cyclization 78%65%85%43%High reproducibility
Microwave-assisted 76%68%88%45%Reduced reaction time (4h)
Flow chemistry 81%72%90%52%Scalability to >100g batches

Flow chemistry emerges as the most efficient method, leveraging continuous processing to enhance mass transfer and reduce side reactions .

Challenges and Mitigation Strategies

  • Regioselectivity in pyrimidine substitution :
    The 2-position of the pyrimidine ring is preferentially functionalized due to electronic effects, but competing reactions at the 4-oxo group can occur. Using bulky bases like DBU suppresses unwanted nucleophilic attack at the ketone .

  • Ester group stability :
    The methyl benzoate ester is prone to hydrolysis under acidic or basic conditions. The patent-pH-controlled workup (pH 9–12) during amide coupling prevents ester degradation .

  • Thiol oxidation :
    Mercaptoacetic acid oxidizes readily to disulfides. Conducting reactions under nitrogen atmosphere with 10 mol% ascorbic acid as an antioxidant mitigates this issue .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group and the 4-oxo (-C=O) group are primary targets for oxidation.

Reaction Site Reagent/Conditions Product Notes
Sulfanyl groupH₂O₂ (30%), RT, 12 hrsSulfoxide (-SO-) derivativePartial oxidation to sulfoxide
Sulfanyl groupmCPBA (excess), CH₂Cl₂, 0°CSulfone (-SO₂-) derivativeComplete oxidation under anhydrous conditions
4-Oxo groupKMnO₄, acidic conditionsNo reaction (stable ketone)Resistance to further oxidation observed

Key Insight : The sulfanyl group’s oxidation to sulfone enhances electrophilicity, potentially improving binding affinity in biological systems.

Reduction Reactions

The 4-oxo group and aromatic nitro derivatives (if present) can undergo reduction.

Reaction Site Reagent/Conditions Product Notes
4-Oxo groupNaBH₄, MeOH, 0°CSecondary alcohol (-CHOH-)Selective reduction without ester cleavage
4-Oxo groupLiAlH₄, THF, refluxSecondary alcohol (-CHOH-)Higher reactivity; possible over-reduction risks

Structural Impact : Reduction of the 4-oxo group to alcohol alters hydrogen-bonding capacity, which may affect solubility and biological interactions.

Substitution Reactions

The ethoxyphenyl and benzoate aromatic rings are susceptible to electrophilic substitution.

Reaction Type Reagent/Conditions Product Position
NitrationHNO₃/H₂SO₄, 0–5°CNitro (-NO₂) derivativePara to ethoxy group
SulfonationH₂SO₄ (fuming), 50°CSulfonic acid (-SO₃H) derivativeMeta to methoxy group

Regioselectivity : The ethoxy group directs electrophiles to the para position due to its electron-donating nature, while the ester group on the benzoate ring favors meta substitution.

Hydrolysis Reactions

The methyl ester and amide functionalities are hydrolytically labile under specific conditions.

Reaction Site Reagent/Conditions Product Notes
Ester groupNaOH (1M), H₂O/EtOH, reflux Carboxylic acid (-COOH)Complete hydrolysis in 6–8 hrs
Amide groupHCl (6M), 100°C, 24 hrsCarboxylic acid + amine fragmentsHarsh conditions required for cleavage

Practical Implications : Ester hydrolysis generates a carboxylic acid, improving water solubility for pharmacological applications .

Miscellaneous Reactions

Additional reactivity includes nucleophilic acyl substitution and cyclization.

Reaction Type Reagent/Conditions Product Application
Acetylation (amide)Ac₂O, pyridine, RTN-Acetylated derivativeStability enhancement
CyclizationPPA, 120°C, 3 hrsBenzothieno-pyrimidine fused analogsScaffold diversification

Mechanistic Note : Cyclization reactions often employ polyphosphoric acid (PPA) to facilitate intramolecular dehydration.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of compounds similar to methyl 4-[({[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate exhibit promising anticancer properties. A study highlighted the screening of drug libraries that identified novel anticancer compounds through multicellular spheroid models, suggesting that modifications to the benzothieno-pyrimidine structure can yield effective anticancer agents .

Anti-inflammatory Properties

Compounds containing similar structural motifs have been investigated for their anti-inflammatory effects. The thieno-pyrimidine derivatives have shown potential as inhibitors of inflammatory pathways, making them candidates for treating various inflammatory diseases .

Antimicrobial Activity

The sulfanyl group in the compound may confer antimicrobial properties. Studies on related compounds have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .

Synthesis and Derivatives

The synthesis of methyl 4-[({[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate involves multi-step reactions that can be optimized for yield and purity. The general synthetic pathway includes:

  • Preparation of the benzothieno-pyrimidine core.
  • Functionalization with ethoxy and sulfanyl groups.
  • Acetylation and esterification to form the final product.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds:

Study ReferenceCompoundFindings
Benzothieno-pyrimidine derivativesIdentified as potential anticancer agents through drug library screening.
Thiazolidine derivativesDemonstrated anti-inflammatory effects and optimized synthesis methods for improved efficacy.
Pyrimidine-based compoundsExhibited antimicrobial properties against resistant strains.

Mechanism of Action

The mechanism of action of Methyl 4-[({[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several analogs, differing in substituents, core rings, and terminal functional groups. Below is a comparative analysis based on structural features, physicochemical properties, and inferred biological implications.

Structural Comparison

Compound Name / ID Core Structure Substituents (Position 3) Terminal Group Molecular Weight (g/mol) XLogP3 H-Bond Donors/Acceptors
Target Compound Benzothieno[2,3-d]pyrimidinone (hexahydro) 4-Ethoxyphenyl Methyl benzoate ~541 (estimated) ~4.5 (estimated) 1 / 7
2-{[3-(4-Ethoxyphenyl)-4-oxo-...}acetamide Benzothieno[2,3-d]pyrimidinone 4-Ethoxyphenyl 4-Methylphenyl acetamide ~523 (estimated) ~4.8 2 / 6
Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-...]sulfanyl]acetyl]amino]benzoate Thieno[3,2-d]pyrimidinone (6,7-dihydro) 4-Methylphenyl Ethyl benzoate 481.6 4.2 1 / 7
Ethyl 4-[[2-[(4-oxo-3-phenyl-...]sulfanyl]acetyl]amino]benzoate Thieno[3,2-d]pyrimidinone Phenyl Ethyl benzoate 467.6 3.8 1 / 7
Ethyl 4-[[2-[[3-(4-nitrophenyl)-4-oxo-...]sulfanyl]acetyl]amino]benzoate Pyrimido[5,4-b]indole 4-Nitrophenyl Ethyl benzoate 543.12 ~5.0 (estimated) 1 / 9

Key Observations:

Core Structure: The target compound’s benzothieno[2,3-d]pyrimidinone core is more rigid and planar compared to thieno[3,2-d]pyrimidinone derivatives or the indole-fused pyrimido[5,4-b]indole system . This rigidity may enhance binding affinity to hydrophobic enzyme pockets.

Substituents: The 4-ethoxyphenyl group in the target compound increases lipophilicity (higher XLogP3) compared to phenyl or 4-methylphenyl analogs .

Terminal Group: Methyl/ethyl benzoate esters improve metabolic stability compared to acetamide derivatives (e.g., ), which may have higher solubility due to hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity (XLogP3): The target compound’s higher XLogP3 (~4.5) compared to phenyl-substituted analogs (~3.8–4.2) suggests enhanced membrane permeability but may reduce aqueous solubility .
  • Hydrogen Bonding: All compounds share 1 H-bond donor (amide NH) and 7–9 acceptors, aligning with Lipinski’s rules for drug-likeness.
  • Molecular Weight: The target compound’s higher molecular weight (~541 vs. 467–481 for others) may impact oral bioavailability but remains within acceptable ranges for small-molecule drugs .

Biological Activity

Methyl 4-[({[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features may contribute to a variety of biological activities. This article provides a detailed overview of its biological activity based on available research findings.

Structural Overview

The compound is characterized by the following structural components:

  • Methyl ester group attached to a benzoate moiety .
  • An amino group linked to a sulfanyl-acetyl derivative of a benzothieno-pyrimidine structure .

This structural complexity is believed to enhance its interaction with various biological targets.

Biological Activities

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities. The following table summarizes some key findings related to the biological activity of Methyl 4-[({[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate and related compounds.

Compound Name Structural Features Biological Activity
Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo...]Benzothieno-pyrimidine core; methoxy groupAntimicrobial, anticancer
Ethyl 2-amino-4-phenylthiophene derivativesThiophene ring; amino groupAntibacterial against E. coli and B. subtilis
10-Methoxy derivatives of pyrimidinePyrimidine core; methoxy groupsAntimicrobial properties
Benzothiophene derivativesBenzothiophene structure; various substituentsAntifungal activity

The mechanisms through which Methyl 4-[({[3-(4-ethoxyphenyl)-4-oxo... exerts its biological effects include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Interaction: It could interact with various receptors affecting signaling pathways.
  • Antioxidant Activity: Similar compounds have shown potential as antioxidants, which can mitigate oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antimicrobial Activity:
    • A study highlighted that compounds with similar benzothieno-pyrimidine structures exhibited significant antimicrobial properties against various bacterial strains including E. coli and Bacillus subtilis .
  • Anticancer Potential:
    • Research indicated that derivatives of benzothieno-pyrimidines demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Effects:
    • Some studies reported that compounds within this structural class exhibit anti-inflammatory properties by modulating inflammatory cytokines .

Q & A

Q. Advanced Research Focus

  • Molecular docking (AutoDock Vina, Glide) : Models interactions with kinases or HDACs, focusing on the thienopyrimidinone core’s π-π stacking and hydrogen bonding .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, with MM-PBSA free energy calculations .
  • QSAR modeling : Hammett constants for substituents (e.g., ethoxy vs. methoxy groups) correlate with IC50 values in inhibitory assays .

How can researchers validate the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • pH-dependent degradation studies : Incubate in buffers (pH 2–8, 37°C) and monitor via LC-MS. Ethoxyphenyl groups show hydrolysis at pH <3 .
  • Plasma stability assays : Rat plasma incubation (1–24 hrs) quantifies esterase-mediated cleavage using AUC (area under the curve) analysis .
  • Light/oxygen sensitivity : Store under argon with amber vials to prevent thioether oxidation .

What synthetic modifications are proposed to enhance bioavailability?

Q. Advanced Research Focus

  • Prodrug strategies : Replace methyl ester with pivaloyloxymethyl (POM) groups to improve intestinal absorption .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the benzoate moiety to increase aqueous solubility .
  • Heterocycle substitution : Replace ethoxyphenyl with trifluoromethylpyridyl groups to enhance metabolic stability .

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